molecular formula C5H11ClFN B13566421 N-(2-fluoroethyl)cyclopropanaminehydrochloride

N-(2-fluoroethyl)cyclopropanaminehydrochloride

Cat. No.: B13566421
M. Wt: 139.60 g/mol
InChI Key: PKLUZCMYZCAONS-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)cyclopropanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and a fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-fluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of N-(2-fluoroethyl)cyclopropanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluoroethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)cyclopropanamine hydrochloride
  • N-(2-bromoethyl)cyclopropanamine hydrochloride
  • N-(2-iodoethyl)cyclopropanamine hydrochloride

Uniqueness

N-(2-fluoroethyl)cyclopropanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

N-(2-fluoroethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-7-5-1-2-5;/h5,7H,1-4H2;1H

InChI Key

PKLUZCMYZCAONS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCF.Cl

Origin of Product

United States

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